1-Iodo-2-methoxy-4-methylbenzene
Overview
Description
1-Iodo-2-methoxy-4-methylbenzene is an aromatic compound with the molecular formula C8H9IO. It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-methoxy-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of compounds like 2-methoxy-4-methylbenzene derivatives.
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 2-methoxy-4-methylbenzene.
Scientific Research Applications
1-Iodo-2-methoxy-4-methylbenzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in the study of electrophilic aromatic substitution mechanisms.
Biology: In the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxy-4-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, enhancing the reactivity of the compound.
Comparison with Similar Compounds
- 1-Iodo-4-methoxy-2-methylbenzene
- 1-Iodo-2-methylbenzene
- 1-Iodo-4-methylbenzene
Comparison: 1-Iodo-2-methoxy-4-methylbenzene is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which influences its reactivity and chemical behavior. Compared to 1-iodo-2-methylbenzene, the methoxy group in this compound increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution. Similarly, the presence of the methoxy group distinguishes it from 1-iodo-4-methylbenzene, affecting its chemical properties and applications.
Properties
IUPAC Name |
1-iodo-2-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDHTYMXUHPTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303539 | |
Record name | 2-Iodo-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186583-59-5 | |
Record name | 2-Iodo-5-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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